REACTION_CXSMILES
|
[NH2:1][C:2]1([C:10]([OH:12])=[O:11])[CH2:7][CH2:6][C:5]([F:9])([F:8])[CH2:4][CH2:3]1.S(Cl)([Cl:15])=O.[CH3:17]O>>[ClH:15].[NH2:1][C:2]1([C:10]([O:12][CH3:17])=[O:11])[CH2:7][CH2:6][C:5]([F:9])([F:8])[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 minutes and at 70° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1(CCC(CC1)(F)F)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |